molecular formula C14H9Cl2N3O2S B2573430 N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-49-8

N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2573430
CAS RN: 851945-49-8
M. Wt: 354.21
InChI Key: GHCZKBGGPWSLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as DMP 787, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolo[3,2-a]pyrimidines and has been synthesized using various methods.

Scientific Research Applications

Anticancer Properties

The pyridopyrimidine scaffold has attracted attention in cancer research. Some derivatives of this compound have demonstrated promising anticancer activity. For instance, palbociclib , a breast cancer drug developed by Pfizer, contains a pyridopyrimidine moiety. Additionally, dilmapimod has shown potential activity against rheumatoid arthritis .

Antitumor Effects

N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide: has been investigated for its antitumor effects. In animal studies, it inhibited dihydrofolate reductase (DHFR) and demonstrated good antitumor effects against carcinosarcoma .

Cytotoxic Activity

Structure–activity relationship studies have revealed that the nature of substituents on the C-5 phenyl ring of pyridopyrimidines significantly influences their cytotoxic activity . Further exploration of this compound’s cytotoxic potential could yield valuable insights.

Cell Viability Assessment

Researchers commonly use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate cell viability. This colorimetric method assesses mitochondrial activity, providing insights into cell health and viability .

Neurotoxic Potential

A novel pyrazoline derivative containing a pyridopyrimidine moiety was investigated for its neurotoxic effects. The compound showed activity against acetylcholinesterase (AchE) and influenced malondialdehyde (MDA) levels in the brain. Behavioral parameters and swimming potential were also assessed .

Synthetic Routes

Understanding the synthetic routes for pyridopyrimidine derivatives is crucial. Researchers have explored various methods to prepare these compounds. Investigating the biological activity alongside the synthetic pathways provides a comprehensive view of their therapeutic potential.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c1-7-6-22-14-17-5-9(13(21)19(7)14)12(20)18-8-2-3-10(15)11(16)4-8/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZKBGGPWSLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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